molecular formula C2H6BrOP B6241942 dimethylphosphinoyl bromide CAS No. 41698-31-1

dimethylphosphinoyl bromide

Cat. No. B6241942
CAS RN: 41698-31-1
M. Wt: 156.9
InChI Key:
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Description

Dimethylphosphinoyl bromide (DMPB) is a brominated organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is soluble in organic solvents such as ether, chloroform, and acetone. DMPB is a versatile reagent with a wide range of applications in organic synthesis, and is used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and dyes.

Mechanism of Action

The mechanism of action of dimethylphosphinoyl bromide is not fully understood. However, it is believed to involve the formation of a phosphonium salt with the bromide ion, followed by the formation of an intermediate, which then undergoes a rearrangement to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethylphosphinoyl bromide are not well understood. However, it has been suggested that it may have an inhibitory effect on various enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been suggested that it may have an effect on the metabolism of certain drugs, as well as on the absorption, distribution, and elimination of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of dimethylphosphinoyl bromide is its versatility as a reagent in organic synthesis. It is relatively inexpensive and can be used to synthesize a wide range of organic compounds. It is also relatively stable and can be stored for long periods of time. However, it is toxic and should be handled with caution. Additionally, it is a strong oxidizing agent and should be used in a well-ventilated area.

Future Directions

Future research into dimethylphosphinoyl bromide could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, polymers, and dyes. Additionally, further research could be done to explore its potential toxicity and its ability to interact with other compounds. Finally, further research could focus on the development of safer and more efficient synthesis methods for dimethylphosphinoyl bromide.

Synthesis Methods

The synthesis of dimethylphosphinoyl bromide is typically achieved through the reaction of dimethylphosphine and bromine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The reaction is exothermic and is usually complete within 1 hour. The product is then purified by distillation or recrystallization.

Scientific Research Applications

Dimethylphosphinoyl bromide is used in a wide range of scientific research applications, including the synthesis of organic compounds, the study of organic reactions, and the study of enzyme mechanisms. It is also used in the synthesis of pharmaceuticals, polymers, and dyes. dimethylphosphinoyl bromide is also used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis of dimethylphosphinoyl bromide can be achieved through the reaction of dimethylphosphinic acid with thionyl bromide.", "Starting Materials": [ "Dimethylphosphinic acid", "Thionyl bromide" ], "Reaction": [ "Add dimethylphosphinic acid to a reaction flask", "Add thionyl bromide dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and remove excess thionyl bromide under reduced pressure", "Purify the resulting dimethylphosphinoyl bromide by distillation or recrystallization" ] }

CAS RN

41698-31-1

Product Name

dimethylphosphinoyl bromide

Molecular Formula

C2H6BrOP

Molecular Weight

156.9

Purity

95

Origin of Product

United States

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